molecular formula C15H23N3O2 B4260922 N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

货号 B4260922
分子量: 277.36 g/mol
InChI 键: YSZSOBWHNYPPMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide works by selectively inhibiting BTK, which is a crucial component of the B-cell receptor signaling pathway. By blocking BTK, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide prevents the activation and proliferation of B-cells, which are involved in the development of various diseases. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of less than 5 nM. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to significantly reduce the growth and survival of B-cell malignancies, as well as the production of inflammatory cytokines in autoimmune and inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and can inhibit CYP3A4 activity.

未来方向

There are several potential future directions for the research and development of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide. One area of interest is the use of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of more potent and selective BTK inhibitors, which could have even greater therapeutic potential. Finally, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide could be studied for its potential use in other diseases that involve B-cell activation and inflammation, such as multiple sclerosis and inflammatory bowel disease.

科学研究应用

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been studied extensively in preclinical and clinical trials for its potential use in the treatment of various diseases. In particular, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

属性

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-18(4-2)14-12(7-5-9-16-14)11-17-15(19)13-8-6-10-20-13/h5,7,9,13H,3-4,6,8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSOBWHNYPPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 4
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。